

Molecular weight and formula of 2-Ethyl-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-2-methyl-1,3-dioxolane**

Cat. No.: **B031296**

[Get Quote](#)

An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethyl-2-methyl-1,3-dioxolane**, a heterocyclic compound of significant interest in organic synthesis. This document outlines its core physicochemical properties, details experimental protocols for its synthesis, and discusses its application as a crucial protecting group in complex molecular syntheses.

Core Properties and Data

2-Ethyl-2-methyl-1,3-dioxolane, also known as 2-butanone ethylene acetal, is a cyclic ketal. Its chemical formula is $C_6H_{12}O_2$.^{[1][2]} The molecular weight of this compound is approximately 116.16 g/mol.^{[3][1][2][4]} It presents as a clear, colorless liquid and is utilized as a solvent and a reagent in biochemical research.^{[3][5][6]}

Physicochemical Data

The following table summarizes key quantitative data for **2-Ethyl-2-methyl-1,3-dioxolane**, providing a valuable reference for experimental design and implementation.

Property	Value	Units
Molecular Formula	C ₆ H ₁₂ O ₂	-
Molecular Weight	116.16	g/mol
Density	0.929 (at 25 °C)	g/mL
Boiling Point	116-117	°C
Refractive Index	1.409 (at 20 °C)	-
Flash Point	13	°C
CAS Number	126-39-6	-

Sources:[1][5][6][7]

Synthesis and Experimental Protocols

The primary method for the synthesis of **2-Ethyl-2-methyl-1,3-dioxolane** is the acid-catalyzed ketalization of 2-butanone with ethylene glycol. This reaction is an equilibrium process, and to achieve a high yield, the removal of water is essential, often accomplished through azeotropic distillation.

Experimental Protocol: Synthesis of 2-Ethyl-2-methyl-1,3-dioxolane

This protocol describes a standard laboratory procedure for the synthesis of **2-Ethyl-2-methyl-1,3-dioxolane**.

Materials:

- 2-Butanone
- Ethylene glycol
- p-Toluenesulfonic acid (TsOH) or another suitable acid catalyst
- Toluene or a similar solvent capable of forming an azeotrope with water

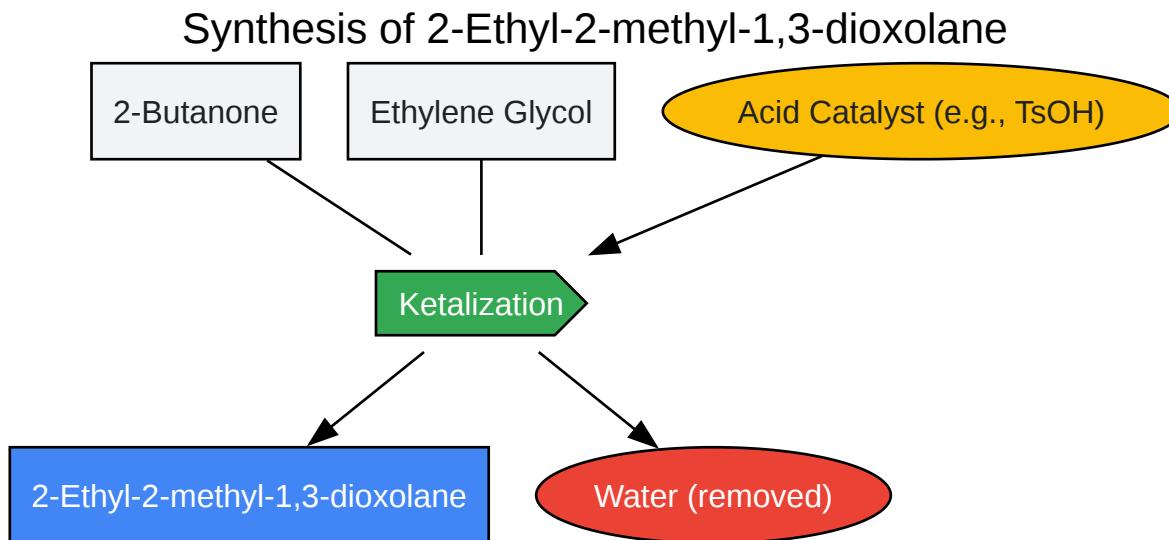
- Dean-Stark apparatus
- Round-bottom flask
- Heating mantle and magnetic stirrer
- Condenser
- Separatory funnel
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Distillation apparatus

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-butanone, a molar excess of ethylene glycol (typically 1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add toluene as the solvent.
- Azeotropic Distillation: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.
- Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and then filter. Remove the solvent (toluene) by rotary evaporation.
- Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure **2-Ethyl-2-methyl-1,3-dioxolane**.

Applications in Organic Synthesis

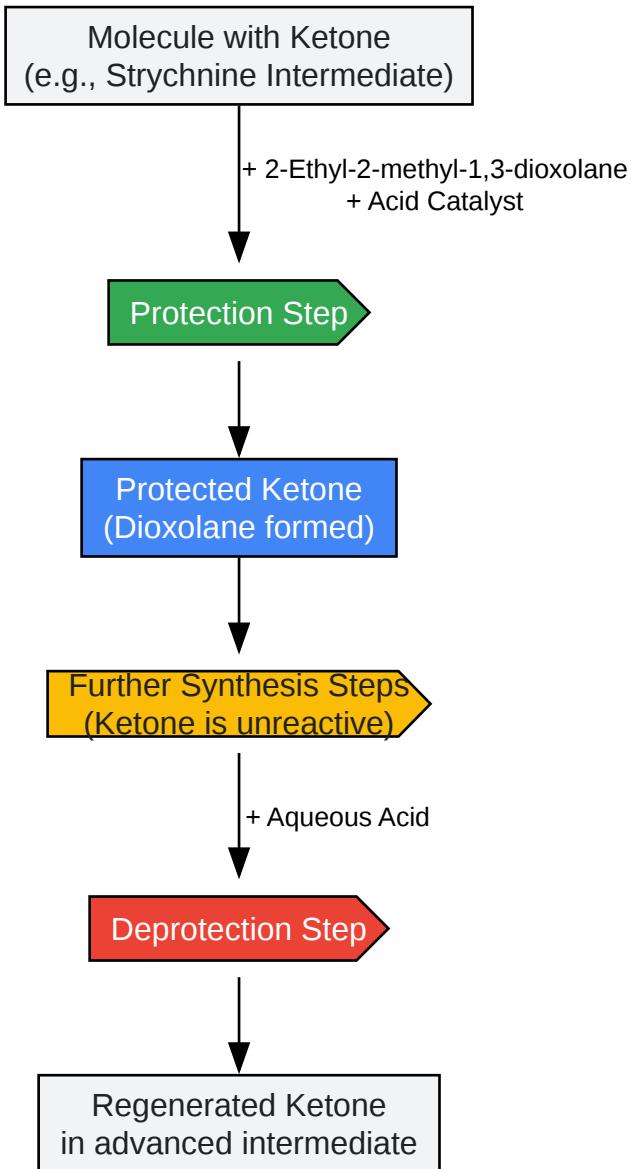
2-Ethyl-2-methyl-1,3-dioxolane is a valuable reagent, primarily used as a protecting group for ketones. The 1,3-dioxolane moiety is stable under neutral to basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group.


Case Study: Role in the Total Synthesis of (-)-Strychnine

A notable application of **2-Ethyl-2-methyl-1,3-dioxolane** is in the enantioselective total synthesis of (-)-strychnine, a complex alkaloid. In a synthesis developed by Shibasaki and colleagues, this compound was used to protect a ketone group in an early intermediate.^{[3][5]}

Methodology: In this synthetic route, a chiral diester intermediate containing a ketone is protected by reacting it with **2-Ethyl-2-methyl-1,3-dioxolane** in the presence of p-toluenesulfonic acid (TsOH) as a catalyst.^{[3][5]} This protection is crucial as it allows for subsequent selective reactions, such as the removal of a carboxyl group, without interference from the ketone functionality.^{[3][5]} The dioxolane protecting group is later removed under acidic conditions to regenerate the ketone for further transformations.

Visualized Workflows and Pathways


The following diagrams illustrate the synthesis of **2-Ethyl-2-methyl-1,3-dioxolane** and its application as a protecting group.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed synthesis of **2-Ethyl-2-methyl-1,3-dioxolane**.

Application as a Protecting Group

[Click to download full resolution via product page](#)

Caption: Workflow of ketone protection using **2-Ethyl-2-methyl-1,3-dioxolane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drpress.org [drpress.org]
- 4. benchchem.com [benchchem.com]
- 5. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-ethyl-2-methyl-1,3-dioxolane, 126-39-6 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Ethyl-2-methyl-1,3-dioxolane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031296#molecular-weight-and-formula-of-2-ethyl-2-methyl-1-3-dioxolane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com